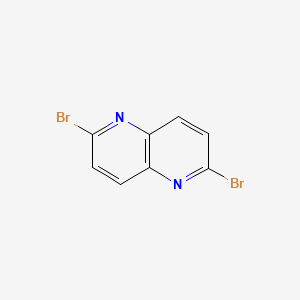

2,6-Dibromo-1,5-naphthyridine

説明

Contextualization of Naphthyridine Scaffolds within Heterocyclic Chemistry

Heterocyclic compounds, which are organic molecules containing at least one atom other than carbon within a ring structure, form a cornerstone of modern chemical science. jeyamscientific.in Within this vast family, nitrogen-containing heterocycles are of paramount importance, and among them, naphthyridines represent a significant class. Naphthyridines are bicyclic aromatic compounds consisting of two fused pyridine (B92270) rings. The 1,5-naphthyridine (B1222797) isomer is one of several possible arrangements of the nitrogen atoms in the scaffold.

The 1,5-naphthyridine core and its derivatives have garnered substantial interest in synthetic organic and medicinal chemistry. encyclopedia.pubresearchgate.net This is largely due to their presence in a wide array of biologically active molecules and their utility as versatile scaffolds for constructing complex molecular architectures. encyclopedia.pubmdpi.com Many synthetic 1,5-naphthyridine derivatives exhibit significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of research for medicinal chemists. jeyamscientific.inmdpi.comsmolecule.com Classical synthetic methods like the Skraup and Friedländer reactions, as well as modern cross-coupling techniques, are employed to construct the 1,5-naphthyridine framework. encyclopedia.pubmdpi.comnih.gov

Significance of Halogenated Heterocycles as Strategic Synthons in Organic Synthesis

Halogenated organic compounds, particularly halogenated heterocycles, are pivotal intermediates in organic synthesis. jeyamscientific.in Halogens, owing to their high electrophilicity and excellent leaving group properties, play a crucial role in activating organic molecules for subsequent chemical transformations. mdpi.comnih.govpreprints.org The introduction of halogen atoms onto a heterocyclic core provides a reactive handle that allows for a diverse range of structural modifications. mdpi.com

These halogenated heterocycles serve as strategic synthons—molecular fragments used as building blocks in chemical synthesis. jeyamscientific.in They are especially valuable in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. jeyamscientific.insigmaaldrich.com These powerful bond-forming methodologies enable chemists to selectively introduce new carbon-carbon or carbon-heteroatom bonds at the position of the halogen, thereby creating more complex and highly functionalized molecules. wikipedia.orgnih.gov The ability to control the formation and stereoselectivity of products based on the type and number of halogen atoms makes these compounds indispensable tools for synthetic chemists. mdpi.compreprints.org

Rationale for Dedicated Investigation of 2,6-Dibromo-1,5-naphthyridine as a Multifunctional Building Block

The compound this compound emerges as a molecule of significant interest by combining the key features discussed above: a privileged 1,5-naphthyridine core and two strategically placed, reactive bromine atoms. This unique structure renders it a highly versatile and multifunctional building block for advanced organic synthesis.

The rationale for its dedicated investigation is built on several key points:

Dual Reactivity: The presence of two bromine atoms at the 2 and 6 positions allows for sequential or double functionalization. This enables the synthesis of a wide range of disubstituted 1,5-naphthyridines with diverse functionalities. nih.govgoogle.com

Cross-Coupling Versatility: The C-Br bonds are ideal sites for various palladium-catalyzed cross-coupling reactions. matec-conferences.orgnih.gov This allows for the introduction of aryl, alkyl, and other groups, leading to the construction of complex conjugated systems. For instance, this compound has been used as a monomer in Suzuki-Miyaura cross-coupling polymerization to create novel semi-conducting polymers. matec-conferences.org

Access to Novel Materials: The rigid, electron-deficient 1,5-naphthyridine ring system, when combined with various substituents introduced via the bromine handles, can lead to materials with tailored electronic and photophysical properties. google.com These are explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. google.com

Scaffold for Medicinal Chemistry: Given the established biological importance of the 1,5-naphthyridine scaffold, the dibrominated derivative serves as a key intermediate for creating libraries of novel compounds for drug discovery. mdpi.comevitachem.comacs.org

The synthesis of this compound itself and its subsequent reactions are documented in scientific literature, highlighting its importance as a precursor in both materials science and medicinal chemistry research. matec-conferences.orgevitachem.com

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81726-66-9 |

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| Appearance | Not specified |

| Canonical SMILES | C1=C(C=C2C(=C1)N=C(C=C2)Br)Br |

| InChI Key | FBOZIRHGTVODPW-UHFFFAOYSA-N |

Data sourced from PubChem CID 817266. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dibromo-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGKVYRMZAMYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 1,5 Naphthyridine and Its Precursors

Overview of Established 1,5-Naphthyridine (B1222797) Synthesis Protocols

The foundational step in synthesizing derivatives such as 2,6-dibromo-1,5-naphthyridine is the construction of the bicyclic 1,5-naphthyridine core. Several classical methods in heterocyclic chemistry are widely employed for this purpose, with the Skraup and Friedländer reactions being among the most established. nih.govmdpi.comnih.gov

The Skraup reaction is a versatile method for synthesizing quinoline-like structures and has been successfully adapted for 1,5-naphthyridines. nih.gov This reaction typically involves the cyclization of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. For the synthesis of the 1,5-naphthyridine skeleton, 3-aminopyridine (B143674) is the key starting material. The reaction proceeds through the formation of an α,β-unsaturated aldehyde (acrolein) from glycerol, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the aromatic naphthyridine ring system. nih.gov

The Friedländer synthesis offers another robust route to the 1,5-naphthyridine core. This method involves the condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group (aldehyde or ketone) at the 3-position with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govnih.gov The reaction is typically catalyzed by an acid or a base and proceeds via a condensation followed by a cyclodehydration to form the second pyridine (B92270) ring. The flexibility of the Friedländer synthesis allows for the preparation of a wide variety of substituted 1,5-naphthyridines by choosing appropriately substituted starting materials. nih.gov

| Protocol | Precursors | Key Reagents | Description |

| Skraup Reaction | 3-Aminopyridine, Glycerol | Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene) | Cyclization of an aminopyridine with glycerol to form the second pyridine ring. nih.gov |

| Friedländer Synthesis | 3-Amino-2-carbonylpyridine, Compound with α-methylene group | Acid or Base Catalyst | Condensation and cyclodehydration to form the fused pyridine ring. nih.govnih.gov |

Direct Halogenation Strategies for 1,5-Naphthyridine Core

While direct halogenation is a common method for functionalizing many aromatic systems, its application to the 1,5-naphthyridine core to produce the 2,6-dibromo derivative is challenging and not a preferred synthetic route. The reactivity of the 1,5-naphthyridine ring system is comparable to that of quinoline, where the pyridine rings are electron-deficient. nih.gov This electronic nature deactivates the ring towards electrophilic aromatic substitution, making direct bromination difficult.

Electrophilic brominating agents such as bromine (Br₂) and N-bromosuccinimide (NBS) are standard reagents for aromatic bromination. However, their reaction with the unsubstituted 1,5-naphthyridine ring does not selectively yield the 2,6-dibromo isomer. The positions alpha to the ring nitrogen atoms (positions 2, 4, 6, and 8) are particularly electron-poor, rendering them resistant to attack by electrophiles.

Research has shown that electrophilic bromination, when it does occur, often requires activated substrates. For instance, the bromination of 1,5-naphthyridine-2,6-dione derivatives with bromine results in substitution at the 3- and 7-positions, which are activated by the adjacent carbonyl groups, rather than the 2- and 6-positions. nih.gov

Due to the inherent lack of reactivity and regioselectivity of the 1,5-naphthyridine core towards direct electrophilic bromination at the 2- and 6-positions, there is a notable absence of optimized protocols for this specific transformation in the scientific literature. The synthetic community has instead focused on more reliable multi-step routes that allow for the precise and high-yielding introduction of bromine atoms at these positions through functional group transformations.

Multi-Step Synthetic Routes to Achieve 2,6-Dibromination

The most effective and widely used methods for preparing this compound involve a multi-step sequence starting from a pre-functionalized naphthyridine precursor. This strategy circumvents the challenges of direct bromination by building the desired functionality through a series of reliable chemical transformations.

A common and critical precursor for this route is 1,5-naphthyridine-2,6-dione (which exists in tautomeric equilibrium with 2,6-dihydroxy-1,5-naphthyridine). This intermediate can be synthesized through various cyclization strategies, often starting from pyridine derivatives that lead to the formation of the fused pyridone rings.

Once the 1,5-naphthyridine-2,6-dione is obtained, the pivotal functional group transformation is its conversion into a dihalo-intermediate. The hydroxyl or keto groups are transformed into better leaving groups, typically chlorine atoms, by treatment with a strong halogenating agent. This reaction is most commonly achieved by heating the dione (B5365651) with phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF), to yield 2,6-dichloro-1,5-naphthyridine (B1582902) . This dichloro derivative is a stable and versatile intermediate for further substitutions.

| Step | Precursor | Reagent | Product | Transformation Type |

| 1 | Cyclization Precursors | Various | 1,5-Naphthyridine-2,6-dione | Ring Formation |

| 2 | 1,5-Naphthyridine-2,6-dione | POCl₃ | 2,6-Dichloro-1,5-naphthyridine | Dione to Dichloride Conversion |

With the 2,6-dichloro-1,5-naphthyridine intermediate in hand, the final step is the sequential or, more commonly, simultaneous replacement of both chlorine atoms with bromine. This is typically accomplished through a halogen exchange reaction, often referred to as a Finkelstein-type reaction.

The 2,6-dichloro-1,5-naphthyridine is treated with a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), or with a brominating agent like hydrobromic acid (HBr). The reaction conditions, such as solvent and temperature, are optimized to drive the equilibrium towards the formation of the more stable dibromo product. This halogen exchange provides a clean and efficient route to the final This compound compound. The successful use of the final product as a precursor in other reactions confirms the viability of this synthetic pathway. nih.gov

Green Chemistry Approaches in this compound Synthesis (e.g., Microwave-Assisted)

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve reaction efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. derpharmachemica.comresearchgate.net

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the principles of microwave chemistry can be applied to its synthesis. A plausible microwave-assisted approach could involve the bromination of a suitable 1,5-naphthyridine precursor. For instance, the bromination of 1,5-naphthyridine-2,6-dione could potentially be accelerated under microwave irradiation, potentially reducing reaction times and improving yields.

Another green approach involves the use of safer and more environmentally benign reagents and solvents. For example, employing bromide-bromate salts in an aqueous acidic medium for bromination reactions presents a greener alternative to using elemental bromine, which is highly toxic and corrosive. rsc.org

The key advantages of employing microwave irradiation in the synthesis of this compound and its precursors include:

Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes. derpharmachemica.com

Improved Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and purities. rroij.com

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Reduced Solvent Consumption: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their green credentials.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

A comparative analysis of different synthetic methodologies for this compound is essential for selecting the most appropriate route for a given application, considering factors such as yield, reaction time, cost of reagents, and scalability.

One common route to synthesize this compound involves the diazotization of 2,6-diamino-1,5-naphthyridine followed by a Sandmeyer-type reaction with a bromide source. While this is a well-established method, it often involves harsh reaction conditions and the use of potentially hazardous reagents.

The synthesis of related dibromonaphthyridines has been achieved through the direct bromination of the corresponding naphthyridine diones. nih.gov This approach can be effective but may require careful optimization to control regioselectivity and avoid over-bromination.

A comparison of a traditional thermal synthesis with a potential microwave-assisted method highlights the advantages of the latter. For instance, the synthesis of a related 1,3-dibromo-2,6-naphthyridine involved a diazotization reaction that was allowed to stand overnight. derpharmachemica.com A microwave-assisted version of a similar transformation could potentially be completed in a fraction of that time.

The scalability of a synthetic route is a critical factor for industrial applications. While laboratory-scale syntheses may prioritize yield and purity, large-scale production must also consider cost, safety, and throughput. Microwave-assisted synthesis has shown promise for scalability, with continuous-flow microwave reactors offering a viable option for producing larger quantities of materials.

Below is a comparative table summarizing the potential advantages and disadvantages of different synthetic approaches to this compound.

| Synthetic Method | Typical Reaction Time | Typical Yield | Scalability | Green Chemistry Considerations |

| Traditional Diazotization/Sandmeyer Reaction | Several hours to overnight | Moderate to good | Moderate | Use of corrosive acids and potentially unstable diazonium salts. |

| Direct Bromination of 1,5-Naphthyridine-2,6-dione | Several hours | Variable, depends on substrate and conditions | Moderate | Use of hazardous bromine; potential for side products. |

| Microwave-Assisted Synthesis (Projected) | Minutes to a few hours | Potentially high | Good, especially with flow reactors | Reduced energy consumption and reaction times; potential for solvent reduction. |

It is important to note that the development of a highly efficient, scalable, and green synthesis of this compound is an ongoing area of research. Future work will likely focus on the optimization of microwave-assisted protocols and the exploration of novel catalytic systems to further improve the sustainability of its production.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the verification of the elemental composition of newly synthesized compounds like 2,6-Dibromo-1,5-naphthyridine. Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.

For this compound (C₈H₄Br₂N₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This precise mass measurement allows for unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern arising from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic triplet of peaks for the molecular ion (M⁺):

M: Contains two ⁷⁹Br isotopes.

M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

M+4: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in an approximate 1:2:1 ratio, providing a clear signature for the presence of two bromine atoms in the molecule.

| Isotopologue | Composition | Calculated Exact Mass | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₈H₄⁷⁹Br₂N₂ | 285.8846 | 100.0 |

| [M+2]⁺ | C₈H₄⁷⁹Br⁸¹BrN₂ | 287.8826 | 194.6 |

| [M+4]⁺ | C₈H₄⁸¹Br₂N₂ | 289.8805 | 94.7 |

In mechanistic studies, HRMS is used to identify transient intermediates and final products in reactions involving this compound. For instance, in palladium-catalyzed cross-coupling reactions or Ullmann couplings, HRMS can be used to monitor the reaction progress by identifying the masses of mono- and di-substituted products, helping to optimize reaction conditions and elucidate the reaction pathway. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Due to the C₂ symmetry of this compound, its NMR spectra are simplified, providing a clear picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The two pyridine (B92270) rings are chemically equivalent. Therefore, only two signals are anticipated in the aromatic region, each representing two equivalent protons.

The proton at position 4 (and 8) is adjacent to a nitrogen atom, which is strongly electron-withdrawing. This deshielding effect would shift its resonance significantly downfield.

The proton at position 3 (and 7) is further from the nitrogen and would appear at a relatively higher field (upfield) compared to H-4/H-8.

These two protons (H-3 and H-4) on the same ring will show coupling to each other, resulting in two doublets.

¹³C NMR: The carbon NMR spectrum also reflects the molecular symmetry. Four distinct signals are expected for the eight carbon atoms:

C-2 and C-6: These carbons are directly bonded to the electronegative bromine atoms, causing a downfield shift. As they bear no protons, their signals would appear as singlets in a proton-decoupled spectrum.

C-3 and C-7: These are protonated carbons and their chemical shift is influenced by the adjacent bromine and ring nitrogen.

C-4 and C-8: These protonated carbons are alpha to the ring nitrogens, leading to a significant downfield shift.

C-4a and C-8a: These are the quaternary "bridgehead" carbons at the ring fusion and are expected to appear in the aromatic region.

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H-3, H-7 | ~8.30 | d | - |

| H-4, H-8 | ~8.90 | d | - |

| C-2, C-6 | - | - | ~142.0 |

| C-3, C-7 | - | - | ~126.0 |

| C-4, C-8 | - | - | ~155.0 |

| C-4a, C-8a | - | - | ~145.0 |

Note: Predicted values are based on data for 1,5-naphthyridine (B1222797) and 2,6-dibromopyridine. Actual experimental values may vary.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. rsc.org For this compound, a single ¹⁵N signal is expected due to the equivalence of the two nitrogen atoms. The chemical shift would be characteristic of a pyridine-type nitrogen, typically found in the range of -70 to -100 ppm relative to CH₃NO₂. This technique is particularly sensitive to protonation, coordination to metal ions, or hydrogen bonding, making it useful for studying intermolecular interactions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a single cross-peak would be observed, connecting the signals of H-3 and H-4 (and their equivalents H-7 and H-8), confirming their adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would show two cross-peaks: one connecting the H-3/H-7 signal to the C-3/C-7 signal, and another connecting the H-4/H-8 signal to the C-4/C-8 signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds. It is essential for assigning quaternary carbons. Key expected correlations include:

H-4/H-8 to C-2/C-6 (three-bond correlation)

H-3/H-7 to C-4a/C-8a (three-bond correlation)

H-4/H-8 to C-4a/C-8a (two-bond correlation)

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A key correlation would be expected between H-4 and H-8, which are in the sterically hindered "bay region" of the naphthyridine core. This confirms the peri-relationship between these two protons.

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-3/H-7 ↔ H-4/H-8 | Confirms adjacent protons on the ring. |

| HSQC | H-3/H-7 ↔ C-3/C-7; H-4/H-8 ↔ C-4/C-8 | Assigns protonated carbons. |

| HMBC | H-4/H-8 → C-2/C-6, C-4a/C-8a | Assigns quaternary carbons C-2/C-6 and C-4a/C-8a. |

| NOESY | H-4 ↔ H-8 | Confirms spatial proximity across the bay region. |

While solution-state NMR provides detailed information on individual molecules, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, such as polymers derived from this compound. If this compound is used as a monomer in, for example, a step-growth polymerization (via Suzuki or Stille coupling), ssNMR can provide insights into the structure and dynamics of the resulting polymer that are inaccessible in solution.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the insoluble polymer, confirming that the naphthyridine unit has been incorporated into the polymer backbone. Furthermore, ssNMR can be used to study:

Polymer Conformation and Packing: Differences in chemical shifts compared to the solution state can indicate specific conformations or intermolecular packing arrangements in the solid state.

Molecular Dynamics: By measuring relaxation times, ssNMR can probe the motion of the naphthyridine units within the polymer matrix, such as ring-flips or larger segmental motions, which are crucial to the material's bulk properties.

X-ray Crystallography for Definitive Molecular Structure Determination of Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. While obtaining suitable crystals of this compound itself may be challenging, derivatives are frequently characterized by this method. nih.gov The analysis of a crystal structure of a 1,5-naphthyridine derivative provides unambiguous proof of connectivity and detailed metric parameters.

This technique yields precise measurements of:

Bond Lengths: Confirming the aromatic character of the rings and the length of the C-Br bonds.

Bond Angles: Revealing any strain or distortion in the planar naphthyridine core.

Torsion Angles: Defining the conformation of substituents relative to the ring system.

Intermolecular Interactions: Elucidating how molecules pack in the crystal lattice, revealing non-covalent interactions like π-π stacking or halogen bonding, which are crucial for understanding the properties of the material in the solid state.

For example, analysis of a related 2,6-disubstituted naphthyridine derivative would provide the data shown in the representative table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.432(6) |

| c (Å) | 11.234(5) |

| β (°) | 114.21(3) |

| Volume (ų) | 1601.1(12) |

Note: Data is for a representative derivative to illustrate the type of information obtained.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound. wikipedia.org For this compound, these methods are excellent for functional group identification and for monitoring the progress of reactions where the substituents change.

Key expected vibrational modes include:

Aromatic C-H Stretch: A group of weak to medium bands typically appears above 3000 cm⁻¹.

C=C and C=N Ring Stretching: Strong to medium intensity bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic naphthyridine core.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the 1300-650 cm⁻¹ fingerprint region.

C-Br Stretch: The carbon-bromine stretching vibration is a key feature. It is expected to produce a strong absorption at low frequencies, typically in the 700-500 cm⁻¹ range. uc.edu

FT-IR and Raman are powerful for reaction monitoring. For instance, during a substitution reaction where the bromine atoms are replaced by another functional group (e.g., an amine or an alkyne), the disappearance of the characteristic C-Br stretching band and the appearance of new bands (e.g., N-H or C≡C stretching) can be easily tracked to confirm the conversion.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring (C=C/C=N) Stretch | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

UV-Visible Absorption and Emission Spectroscopy for Electronic Structure Insights

Comprehensive searches of scientific literature and spectral databases did not yield specific experimental data regarding the UV-Visible absorption and emission spectroscopy of this compound. While research on other naphthyridine isomers and their derivatives is available, detailed photophysical characterization and electronic structure insights derived from spectroscopic analysis for this particular compound are not presently documented in the accessible literature.

Therefore, the creation of data tables and a detailed discussion of research findings on the UV-Visible absorption and emission properties of this compound is not possible at this time.

Chemical Reactivity and Derivatization Strategies of 2,6 Dibromo 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the 2,6-dibromo-1,5-naphthyridine scaffold is a key strategy for introducing heteroatomic nucleophiles. The electron-deficient nature of the naphthyridine ring system facilitates these reactions, allowing for the displacement of the bromide ions.

Reactivity with Nitrogen Nucleophiles (Amination)

The introduction of nitrogen-containing functional groups is readily achieved through SNAr reactions with various amines. This process, often referred to as amination, is crucial for the synthesis of derivatives with potential biological activity. For instance, the reaction of this compound with commercially available amines in the presence of cesium carbonate at elevated temperatures yields the corresponding 2,6-diamino-1,5-naphthyridine derivatives. nih.gov This transformation is a cornerstone in the synthesis of novel antiplasmodial agents. nih.gov

Table 1: Examples of Amination Reactions with this compound

| Amine | Base | Temperature (°C) | Product | Reference |

|---|

Reactivity with Oxygen Nucleophiles (Alkoxylation, Hydroxylation)

Oxygen nucleophiles, such as alkoxides and hydroxides, can also displace the bromine atoms on the 1,5-naphthyridine (B1222797) ring. The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, has been successfully employed for the diphenoxylation of this compound. For example, the reaction with vanillin in the presence of copper(I) iodide and picolinic acid in DMSO at 80 °C yields the corresponding dialdehyde (B1249045) derivative in high yield. nih.govmdpi.com This method provides a pathway to complex polycyclic aromatic ethers.

Table 2: Example of Alkoxylation Reaction with this compound

| Nucleophile | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|

Reactivity with Sulfur Nucleophiles (Thiolation)

The introduction of sulfur-containing moieties can be achieved through reactions with sulfur nucleophiles. For example, chloro-substituted 1,5-naphthyridine derivatives react with sodium methanethiol in the presence of sodium hydride to furnish the corresponding methylsulfanyl derivative. nih.gov A similar nucleophilic substitution can be performed with 2-methylpropane-2-thiol, albeit with moderate yields. nih.gov These reactions are instrumental in synthesizing ligands for organometallic complexes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible 1,5-naphthyridine derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation, Alkylation)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. This reaction is highly effective for the arylation and alkylation of the this compound core, enabling the formation of C-C bonds with a high degree of control and functional group tolerance. tcichemicals.comnih.gov The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. tcichemicals.comscispace.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity. scispace.com

Table 3: Overview of Suzuki-Miyaura Coupling

| Component | Function | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Organoboron Reagent | Source of the aryl or alkyl group | Arylboronic acids, alkylboronic acids |

Stille Coupling for Organotin Reagent Incorporation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This reaction is a valuable method for forming carbon-carbon bonds and has been applied to the synthesis of 1,5-naphthyridine derivatives. nih.govresearchgate.net The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents, though their toxicity is a concern. wikipedia.org This methodology has been utilized in polymerization reactions of dibromo-1,5-naphthyridinones to create conjugated polymers. nih.gov

Table 4: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The organic halide adds to the palladium(0) catalyst. |

| Transmetalation | The organic group is transferred from the organotin reagent to the palladium center. |

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. encyclopedia.pub This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is highly effective for the alkynylation of heterocyclic systems. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to introduce alkyne moieties, which are valuable precursors for more complex structures, organic materials, and pharmaceuticals. wikipedia.org

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the alkynylated product. libretexts.org The conditions are generally mild, often conducted at room temperature. wikipedia.org

Due to the two bromine substituents, the reaction can be controlled to achieve either mono- or di-alkynylation by tuning the stoichiometry of the reagents and reaction conditions. The C2 and C6 positions on the 1,5-naphthyridine ring have different reactivities, which can allow for selective mono-functionalization.

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates formation of copper acetylide |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HBr byproduct, acts as solvent |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. rug.nl This reaction is particularly useful for synthesizing aryl amines, which are prevalent in medicinal chemistry and materials science. For this compound, this transformation allows for the introduction of a wide array of primary and secondary amines at the C2 and C6 positions.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a specialized phosphine ligand. The choice of ligand is critical and has evolved over time to include bulky, electron-rich biarylphosphines that promote the key steps of oxidative addition and reductive elimination. rug.nl The reaction requires a strong base to deprotonate the amine nucleophile.

Selective mono-amination of this compound can be achieved by careful control of reaction conditions, similar to other dihalo-heterocycles. This selective functionalization is a key step in creating diverse molecular libraries. The Buchwald-Hartwig reaction has been successfully applied to the synthesis of fused 1,5-naphthyridine derivatives, highlighting its utility for this scaffold. nih.gov

Table 2: Representative Buchwald-Hartwig Amination Systems

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | XantPhos, BINAP, Buchwald's biarylphosphine ligands | Stabilizes Pd center and facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Reaction medium |

| Amine | Morpholine, Aniline, Benzylamine | Nitrogen nucleophile |

Other Transition Metal-Catalyzed Transformations

Beyond Sonogashira and Buchwald-Hartwig reactions, the bromine atoms of this compound are amenable to a variety of other transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the dibromide with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. It is widely used for its mild conditions and tolerance of diverse functional groups. nih.gov

Stille Coupling: Involving the reaction with organostannanes, the Stille reaction is another effective method for C-C bond formation. wikipedia.org It is known for its functional group tolerance, though the toxicity of tin reagents is a drawback. nih.govwikipedia.org A Stille cross-coupling has been utilized to form the 1,5-naphthyridine ring itself, indicating its compatibility with this heterocyclic system. nih.govresearchgate.net

Heck Coupling: This reaction forms C-C bonds by coupling the dibromide with alkenes. organic-chemistry.org It provides a direct route to vinyl-substituted 1,5-naphthyridines. nih.gov

Ullmann Reaction: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-N, or C-S bonds. organic-chemistry.org A notable application is the reaction of this compound with vanillin, catalyzed by copper(I) iodide, to produce a dialdehyde in high yield. nih.gov

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Metal Catalyst | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Palladium | 2,6-Diaryl-1,5-naphthyridine |

| Stille | Organostannane (R-SnBu₃) | Palladium | 2,6-Di-substituted-1,5-naphthyridine |

| Heck | Alkene (CH₂=CHR) | Palladium | 2,6-Divinyl-1,5-naphthyridine |

| Ullmann | Alcohol, Amine | Copper | 2,6-Diaryloxy-1,5-naphthyridine |

Lithiation/Metalation and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a fundamental transformation for converting aryl halides into potent organometallic nucleophiles. wikipedia.org Treating this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a bromine-lithium exchange. byu.edubyu.edu This process typically occurs faster for bromine than chlorine and is kinetically controlled. wikipedia.org

The resulting lithiated 1,5-naphthyridine species is a powerful nucleophile that can be trapped with various electrophiles. This two-step sequence allows for the introduction of a wide range of functional groups, including aldehydes (from DMF), carboxylic acids (from CO₂), alkyl groups (from alkyl halides), and silyl groups (from silyl chlorides).

The presence of two bromine atoms offers the possibility of selective mono-lithiation or di-lithiation. By controlling the stoichiometry of the organolithium reagent and the reaction temperature, one can favor the formation of either the 2-bromo-6-lithio-1,5-naphthyridine intermediate or the 2,6-dilithio-1,5-naphthyridine species. This selectivity provides a strategic advantage for synthesizing asymmetrically substituted naphthyridines. An alternative approach involves using magnesium-based reagents like isopropylmagnesium chloride (i-PrMgCl) to perform a bromine-magnesium exchange, generating a Grignard reagent that can also be quenched with electrophiles. nih.gov

Cycloaddition Reactions and Pericyclic Processes Involving the Naphthyridine Core

The 1,5-naphthyridine core can participate in cycloaddition reactions, which are powerful methods for constructing complex polycyclic systems. The Povarov reaction, a type of aza-Diels-Alder reaction, is particularly relevant. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine (acting as the azadiene) with an alkene or alkyne. researchgate.net

In the context of 1,5-naphthyridine chemistry, these reactions are more commonly used for the synthesis of the fused ring system rather than the derivatization of a pre-existing core. nih.gov For instance, imines derived from 3-aminopyridine (B143674) can react with dienophiles in the presence of a Lewis acid to construct tetrahydro-1,5-naphthyridine derivatives. nih.govnih.gov Subsequent oxidation or dehydrogenation can then yield the aromatic 1,5-naphthyridine product. mdpi.comsemanticscholar.org While direct cycloaddition on the this compound core is less common, the underlying reactivity of the pyridine (B92270) rings suggests that under appropriate conditions, it could act as a component in pericyclic processes.

Reactivity of the Nitrogen Atoms (e.g., N-Alkylation, N-Oxidation)

The lone pairs on the nitrogen atoms of the 1,5-naphthyridine ring are nucleophilic and can react with electrophiles.

N-Alkylation: Alkyl halides can react with 1,5-naphthyridine to form quaternary N-alkylnaphthyridinium salts. nih.gov In some cases, this can be a route to C-alkylation, as seen in the thermal reaction of 4,8-dimethoxy-1,5-naphthyridine with methyl iodide, which ultimately leads to methylation at the C3 and C7 positions. For the parent 1,5-naphthyridine, direct alkylation at the nitrogen is a primary reaction pathway. mdpi.com

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like peracids (e.g., m-CPBA) or through biocatalytic methods. nih.gov The resulting 1,5-naphthyridine N-oxides exhibit altered reactivity, making the positions alpha and gamma to the N-oxide more susceptible to both electrophilic and nucleophilic attack. nih.govresearchgate.net This provides an indirect method for functionalizing the ring at positions that are otherwise difficult to access.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of heterocyclic systems. nih.gov DFT methods have been successfully applied to various pyridine (B92270) and naphthyridine derivatives to investigate equilibrium geometries, electronic structures, and other key parameters. nih.govresearchgate.net For 2,6-dibromo-1,5-naphthyridine, these calculations can elucidate the influence of the electron-withdrawing bromine atoms and the pyridine-like nitrogen atoms on the aromatic system's geometry and electron distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability and chemical reactivity. researchgate.net

For the 1,5-naphthyridine (B1222797) core, the nitrogen atoms significantly lower the energy of the molecular orbitals compared to naphthalene. The introduction of two bromine atoms at the C2 and C6 positions is expected to further decrease both the HOMO and LUMO energy levels due to their inductive electron-withdrawing effects. This would also influence the spatial distribution of these orbitals, concentrating the LUMO density on the electron-deficient pyrimidine (B1678525) ring and highlighting potential sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Calculated via DFT) Please note: The following data is illustrative for a related heterocyclic system to demonstrate the typical output of FMO analysis, as specific published data for this compound is not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Electron-donating capability |

| LUMO | -1.98 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.87 | Index of chemical reactivity and stability |

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental values provides a rigorous confirmation of the molecular structure and aids in the unambiguous assignment of complex spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. For this compound, TD-DFT can identify the specific transitions (e.g., n→π* or π→π*) responsible for the absorption bands observed in its experimental UV-Vis spectrum. The calculations can also predict the maximum absorption wavelength (λmax) and oscillator strengths, offering insights into the electronic behavior of the molecule upon photoexcitation.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents a hypothetical comparison to illustrate the validation process.

| Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Shift (C2) | 145.2 ppm | 144.8 ppm |

| ¹H NMR Shift (H3) | 8.35 ppm | 8.31 ppm |

| UV-Vis λmax | 310 nm | 312 nm |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For this compound, which serves as a building block in organic synthesis, understanding its reaction mechanisms is crucial. nih.gov For instance, in Ullmann coupling reactions where the bromine atoms are substituted, theoretical calculations can be used to elucidate the detailed mechanism. nih.gov

By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different proposed pathways. This analysis helps in understanding reaction kinetics, predicting the feasibility of a reaction, and explaining observed regioselectivity. For reactions involving this compound, transition state analysis could clarify the role of catalysts, solvents, and ligands in facilitating the substitution of the bromo groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a largely rigid molecule with limited conformational freedom, Molecular Dynamics (MD) simulations are valuable for understanding its behavior in a condensed phase. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

These simulations can reveal how this compound interacts with solvent molecules, showing the formation and dynamics of its solvation shell. Furthermore, if this molecule were to be part of a larger assembly, such as a crystal lattice or a composite material, MD simulations could predict its preferred packing arrangements and calculate interaction energies, shedding light on the forces (e.g., π-π stacking, halogen bonding) that govern its supramolecular structure.

Structure-Property Relationship (SPR) Studies for Designed Derivatives (excluding biological activity)

Computational SPR studies allow for the systematic investigation of how structural modifications affect the physicochemical properties of a molecule. Starting with the this compound scaffold, researchers can computationally design a library of new derivatives by replacing the bromine atoms with various other functional groups (e.g., -F, -CN, -OCH₃, -aryl).

Using DFT calculations, the electronic and optical properties of each designed derivative can be predicted. This in silico screening can identify derivatives with tailored characteristics, such as a specific HOMO-LUMO gap for electronic applications or a desired absorption wavelength for use as a chromophore. By correlating specific structural changes with predicted properties, these studies can establish clear SPRs, providing a rational basis for the synthesis of novel 1,5-naphthyridine-based materials with optimized performance.

Applications in Advanced Materials Science and Catalysis Research

Ligand Design in Coordination Chemistry for Metal Complexes

The nitrogen atoms within the 1,5-naphthyridine (B1222797) ring system possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property is exploited in the design of ligands for the synthesis of novel metal complexes with tailored electronic and structural properties.

2,6-Dibromo-1,5-naphthyridine can be functionalized to create ligands that form both simple monomeric and extended polymeric coordination complexes. The bromine atoms can be substituted with various coordinating groups, enabling the synthesis of a diverse range of ligands. These ligands then react with transition metal salts to form complexes with specific geometries and coordination environments. For instance, naphthyridine-based ligands have been used to synthesize dinuclear and tetranuclear first-row transition metal complexes. rsc.org The resulting complexes can exhibit interesting magnetic, optical, or catalytic properties. The versatility of the 1,5-naphthyridine scaffold allows for its incorporation into various heterocyclic structures, which can then be used as ligands for the formation of metal complexes. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable coordination geometry of the 1,5-naphthyridine unit makes this compound an attractive precursor for the synthesis of ligands for MOFs. By replacing the bromine atoms with multitopic linkers, such as carboxylates or other nitrogen-containing heterocycles, ligands can be designed to assemble into porous, three-dimensional frameworks upon coordination with metal ions. These MOFs can have potential applications in gas storage, separation, and catalysis.

The directional hydrogen bonding and π-π stacking interactions inherent to the 1,5-naphthyridine system can be utilized to direct the self-assembly of complex supramolecular structures. nih.gov The introduction of recognition sites through substitution of the bromine atoms allows for the programmed assembly of molecules into well-defined architectures, such as helicates, grids, and cages. These self-organizing systems are of interest for their potential applications in molecular recognition, sensing, and nanotechnology. The dynamic nature of these assemblies allows them to respond to external stimuli, leading to the development of "smart" materials. nih.gov

Precursors for Optoelectronic Materials and Devices

The electron-deficient character of the 1,5-naphthyridine ring system makes it a suitable component for n-type organic semiconductors. This property is crucial for the development of various organic electronic devices.

This compound serves as a precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). Through cross-coupling reactions, the bromine atoms can be replaced with various aromatic and heteroaromatic groups to create conjugated molecules with specific electronic properties. These materials can function as electron-transporting layers or as hosts for emissive dopants in OLEDs. The thermal stability and electron affinity of naphthyridine-based compounds are advantageous for the performance and longevity of these devices. researchgate.netrsc.org The derivatization of the 2,6-positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. researchgate.net

Below is a table summarizing the properties of some naphthyridine-based oligomers investigated for OLED applications.

| Compound | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Electron Affinity (eV) | Photoluminescence Quantum Yield |

| Naphthyridine Oligomer 1 | 65-105 | 380-400 | 2.79-3.00 | 0.70-1.0 |

| Naphthyridine Oligomer 2 | 65-105 | 380-400 | 2.79-3.00 | 0.70-1.0 |

| Naphthyridine Oligomer 3 | 65-105 | 380-400 | 2.79-3.00 | 0.70-1.0 |

| Naphthyridine Oligomer 4 | 65-105 | 380-400 | 2.79-3.00 | 0.70-1.0 |

| Naphthyridine Oligomer 5 | 65-105 | 380-400 | 2.79-3.00 | 0.70-1.0 |

| Naphthyridine Oligomer 6 | 65-105 | 380-400 | 2.79-3.00 | 0.70-1.0 |

Data sourced from a study on a series of six n-type conjugated 1,8-naphthyridine (B1210474) oligomers. researchgate.netrsc.org

In the field of organic photovoltaics, 2,6-disubstituted-1,5-naphthyridine derivatives are explored as components of the active layer. google.com The electron-accepting nature of the 1,5-naphthyridine core makes it a suitable building block for non-fullerene acceptors. By attaching electron-donating moieties to the 2,6-positions, donor-acceptor type molecules can be synthesized. These materials are designed to have appropriate energy levels to facilitate charge separation and transport when blended with a suitable donor polymer in the active layer of an OPV device. The ability to modify the substituents at the 2,6-positions allows for the tuning of the material's absorption spectrum and electronic properties to optimize device performance. google.com For example, novel organic semiconductors based on a 1,5-naphthyridine-2,6-dione unit have been synthesized for use in organic phototransistors. researchgate.netrsc.org

Development of Organic Semiconductors

The 1,5-naphthyridine framework, particularly its halogenated derivatives, serves as a crucial building block in the synthesis of novel organic semiconductor materials. While research on this compound itself is specific, the broader class of dibrominated 1,5-naphthyridines is instrumental in this field. For instance, the related isomer, 4,8-dibromo-1,5-naphthyridine, is a key precursor in creating a series of 4,8-substituted 1,5-naphthyridine compounds through palladium-catalyzed Suzuki cross-coupling reactions. These resulting materials are thermally robust and exhibit properties suitable for use as electron-transport and hole-transport materials. They typically show low optical band gaps and emit blue fluorescence, making them promising candidates for various optoelectronic applications.

Furthermore, the 1,5-naphthyridine-2,6-dione (NTD) unit, which can be derived from brominated precursors, has been incorporated into n-type small molecules for organic thin-film transistors (OFETs). By attaching electron-withdrawing groups, researchers have synthesized molecules that demonstrate good electron mobility. For example, a semiconductor based on this structure, NTDT-DCV, exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in OFETs, a property attributed to its planar structure and well-connected thin-film morphology. This highlights the utility of the 1,5-naphthyridine core in designing and synthesizing high-performance n-type organic semiconductors.

Applications in Homogeneous and Heterogeneous Catalysis

The unique electronic properties and rigid structure of the 1,5-naphthyridine scaffold make it a valuable component in the field of catalysis. The bromine atoms in this compound serve as versatile handles, allowing for the synthesis of more complex molecules that can act as ligands in catalytic systems.

Naphthyridine-Based Ligands in Transition Metal Catalysis

Naphthyridine derivatives are widely employed as ligands in transition metal catalysis, with applications in rhodium, iridium, ruthenium, copper, and nickel-catalyzed reactions. The compound this compound is a key intermediate for creating these specialized ligands. It can undergo coupling reactions, such as the Suzuki cross-coupling (palladium-catalyzed) and the Ullman reaction (copper-catalyzed), to introduce various alkyl or aryl groups. nih.gov These substitutions modify the steric and electronic properties of the naphthyridine core, allowing for the fine-tuning of the resulting ligand's behavior in a catalytic cycle. The nitrogen atoms in the naphthyridine rings act as coordination sites for the metal center, creating stable metal complexes that can facilitate a wide range of chemical transformations. nih.govbldpharm.commdpi.com

Role in Asymmetric Synthesis (if chiral derivatives are formed)

The 1,5-naphthyridine scaffold is a foundational structure for developing chiral ligands used in asymmetric catalysis. A notable application involves the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes. acs.org This process efficiently converts the planar, achiral naphthyridine derivatives into chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity (up to 99% ee). acs.org The resulting optically pure products, specifically 1,5-diaza-cis-decalins, are rigid, chelating diamine ligands. acs.org These newly synthesized chiral ligands can then be used to induce stereoselectivity in other chemical reactions, demonstrating a powerful strategy where the derivative of the initial naphthyridine becomes a key component in further asymmetric synthesis. acs.org

Future Research Directions and Emerging Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For naphthyridine derivatives, including 2,6-dibromo-1,5-naphthyridine, a shift towards greener protocols is essential. Microwave-assisted synthesis represents a significant step forward, offering advantages such as drastically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comresearchgate.net For instance, the synthesis of related dibromonaphthyridines has been achieved with high efficiency using microwave irradiation, highlighting a promising avenue for sustainable production. derpharmachemica.com

Future research will likely focus on:

Catalyst Development: Designing cheaper, more robust, and recyclable catalysts to replace expensive and toxic reagents.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring C-H activation strategies that avoid the need for pre-functionalized starting materials.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

This compound is a versatile precursor, primarily due to the reactivity of its two bromine atoms, which can be sequentially or simultaneously replaced. Cross-coupling reactions are a cornerstone of its functionalization. The Suzuki cross-coupling reaction, for example, has been employed to react this compound with various boronates to synthesize disubstituted analogues. nih.gov Similarly, the Ullman condensation has been used to form C-O bonds, as demonstrated in the synthesis of a dialdehyde (B1249045) derivative. nih.gov

Emerging areas of research aim to uncover new transformations:

Asymmetric Catalysis: The asymmetric hydrogenation of the naphthyridine core has been shown to produce chiral tetrahydro-1,5-naphthyridines with high enantiomeric excess, opening doors to the synthesis of novel chiral ligands and building blocks. nih.gov

Photoredox Catalysis: Utilizing light to drive novel transformations under mild conditions could enable previously inaccessible functionalizations of the naphthyridine ring.

Late-Stage Functionalization: Developing methods to modify complex molecules containing the 1,5-naphthyridine (B1222797) core in the final steps of a synthesis, which is crucial for creating molecular libraries for drug discovery and materials science.

Table 1: Selected Reactions of Dibromo-1,5-Naphthyridine Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acids, Pd Catalyst | Diaryl-1,5-naphthyridines | nih.gov |

| Ullman Condensation | Vanillin, Cu(I) Catalyst | Diphenoxy-1,5-naphthyridines | nih.gov |

| Asymmetric Hydrogenation | H₂, Chiral Ru Catalyst | Chiral Tetrahydro-1,5-naphthyridines | nih.gov |

| Nucleophilic Substitution | Sodium Methoxide | Dimethoxy-1,5-naphthyridines | nih.gov |

Integration of this compound into Hybrid Material Systems

The rigid, electron-deficient nature of the 1,5-naphthyridine nucleus makes it an excellent candidate for incorporation into advanced materials. Functionalization via the 2,6-dibromo intermediate allows for the tuning of its electronic and physical properties. A key application is in the field of organic electronics, where 1,5-naphthyridine derivatives, synthesized from dibromo precursors, have been investigated as multifunctional organic semiconductor materials. rsc.org These materials exhibit high thermal stability and possess electron affinity and ionization potentials suitable for use in electron-transport and hole-injecting layers in electronic devices. rsc.org

Future work in this area will likely involve:

Conjugated Polymers: Using cross-coupling polymerization reactions with this compound to create novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. nih.gov

Metal-Organic Frameworks (MOFs): Employing functionalized 1,5-naphthyridines as organic linkers to construct MOFs with unique topologies and properties for gas storage, separation, and catalysis.

Supramolecular Chemistry: Designing complex self-assembling systems where the 1,5-naphthyridine unit directs the formation of intricate architectures through non-covalent interactions.

Table 2: Opto-Electrical Properties of a Representative 4,8-Substituted 1,5-Naphthyridine

| Property | Value | Potential Application | Reference |

|---|---|---|---|

| Max. Absorption (λAbs) | 294–320 nm | Semiconductor | rsc.org |

| Max. Emission (λEm) | 400–501 nm (solid state) | Blue Fluorescence | rsc.org |

| Electron Affinity (EA) | 2.38–2.72 eV | Electron-Transport Material | rsc.org |

| Ionization Potential (IP) | 4.85–5.04 eV | Hole-Injecting/Transport Material | rsc.org |

| Optical Band Gap | 2.77–3.79 eV | Organic Electronics | rsc.org |

Advanced Computational Design of Next-Generation Naphthyridine-Based Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials before their synthesis. For 1,5-naphthyridine-based systems, DFT calculations have been successfully used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org These theoretical results show strong agreement with experimental data, validating the predictive power of computational models. rsc.org

The next frontier in computational design includes:

Machine Learning: Utilizing machine learning algorithms to screen vast virtual libraries of naphthyridine derivatives to identify candidates with optimal properties for specific applications, accelerating the discovery process.

Dynamic Simulations: Performing molecular dynamics simulations to understand the behavior of naphthyridine-based polymers and materials in different environments and to predict their bulk properties.

De Novo Design: Applying computational strategies to design entirely new three-dimensional architectures, such as lantern organic frameworks, where heterocyclic cores are strategically linked to create materials with tailored pore sizes and electronic characteristics. nih.gov

Challenges and Opportunities in Scale-Up and Industrial Translation of Synthetic Methodologies

Translating laboratory-scale syntheses of this compound and its derivatives to an industrial scale presents significant hurdles. Key challenges include the high cost and potential toxicity of reagents and catalysts (e.g., palladium catalysts used in cross-coupling reactions), the need for stringent purification methods, and ensuring batch-to-batch consistency. nih.govrsc.org

However, these challenges create opportunities for innovation:

Catalyst Recovery: Implementing technologies for the efficient recovery and reuse of expensive metal catalysts to improve the economic viability and sustainability of the process.

Flow Chemistry: Adopting continuous manufacturing processes can enhance safety, improve product quality, and reduce operational costs compared to traditional batch processing. The facile and green protocol for asymmetric hydrogenation of the naphthyridine core has already shown applicability for scaled-up synthesis. nih.gov

The high value of the final products, particularly in specialty areas like pharmaceuticals and organic electronics, provides a strong economic incentive to overcome these manufacturing challenges, paving the way for the broader industrial application of this compound-based technologies.

Q & A

Q. Methodological Answer :

- FTIR : Confirms C-Br stretches at ~550–650 cm⁻¹ and aromatic C-H vibrations at ~3000 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ ~8.5–9.0 ppm) due to symmetry, while carbons adjacent to bromines show deshielding (δ ~120–130 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 276 (M⁺ for C₈H₄Br₂N₂) and isotopic patterns confirm bromine presence .

Example NMR Data (from ):

| Proton Position | δ (ppm) | Splitting Pattern |

|---|---|---|

| H3, H7 | 8.7 | Singlet |

| H4, H8 | 8.9 | Singlet |

Advanced: What strategies mitigate competing reactions during substitution reactions of this compound?

Q. Methodological Answer :

- Protecting groups : Temporarily block one bromine to direct substitution at the desired position. For example, selective hydrazine substitution at position 6 occurs under ammonia-rich conditions, leaving position 2 brominated .

- Catalytic systems : Use transition metals (e.g., Pd) to facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) while suppressing hydrolysis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance nucleophilic substitution rates .

Case Study :

Reaction with NH₄OH at 160°C for 6 hours selectively replaces one bromine with an amine group, yielding 6-bromo-1,5-naphthyridin-2-amine (60% yield) .

Application-Focused: How can this compound be used in coordination chemistry?

Methodological Answer :

The compound serves as a ligand precursor for metal complexes:

- Bridging ligand : The two bromines can be replaced with thiols or phosphines to form bidentate ligands. For example, 4-diphenylphosphino-1,5-naphthyridine coordinates with Cu(I) to form luminescent complexes .

- Polymer synthesis : Reaction with di-thiols under Ullmann conditions generates conjugated polymers for optoelectronic applications .

Q. Methodological Answer :

- Electron-withdrawing effect : Bromine reduces electron density at adjacent carbons, lowering HOMO-LUMO gaps (evidenced by UV-Vis redshift) .

- Enhanced reactivity : Brominated derivatives undergo nucleophilic aromatic substitution (SNAr) more readily than non-halogenated analogs .

- Comparative analysis : this compound exhibits a 0.3 eV lower bandgap than 1,5-naphthyridine, enhancing suitability for semiconductor applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。